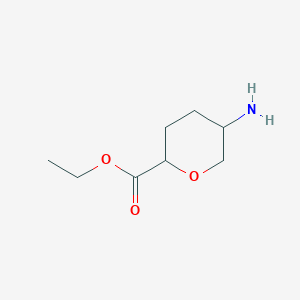

ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate

Beschreibung

. This compound is known for its unique structure, which includes a tetrahydropyran ring, making it an interesting subject for synthetic and medicinal chemistry studies.

Eigenschaften

IUPAC Name |

ethyl 5-aminooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUSCGJQGFYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the reaction of this compound hydrochloride with appropriate reagents under controlled conditions . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps to ensure purity and yield optimization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds, including ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate, exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the pyran ring can enhance efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

this compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain. This mechanism positions the compound as a potential lead for new anti-inflammatory drugs .

Synthesis of Bioactive Compounds

Building Block for Complex Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its unique structure allows for easy modification, making it suitable for creating derivatives with enhanced biological activity. For example, researchers have successfully synthesized yohimbine-type alkaloids using this compound as a precursor, demonstrating its utility in producing compounds with diverse pharmacological profiles .

Organocatalysis

Recent advancements in organocatalytic methods have utilized this compound in reactions to produce chiral intermediates. The high enantiomeric excess achieved in these reactions indicates the compound's potential in asymmetric synthesis, which is crucial for developing enantiopure pharmaceuticals .

Case Studies

Potential Therapeutic Uses

Cancer Therapy

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators. This potential makes it an interesting candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of tetrahydropyran derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential role in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:

2H-Pyrans: These compounds share the tetrahydropyran ring structure but differ in their functional groups and reactivity.

Indole Derivatives: While structurally different, indole derivatives also exhibit significant biological activity and are used in similar research applications.

Pyranocarboxylic Acids: These compounds are closely related to this compound and share similar synthetic routes and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.

Biologische Aktivität

Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate, a bicyclic compound belonging to the tetrahydropyran family, exhibits significant biological activity due to its unique structural features. This article explores its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHN O, with a molecular weight of approximately 173.21 g/mol. Its structure includes a tetrahydropyran ring with an amino group and an ethyl ester functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The compound's specific interactions are still under investigation, but it is believed to affect metabolic pathways critical for disease progression.

Biological Activity and Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antiviral Activity : Some studies have highlighted the potential of related compounds in inhibiting viral replication, particularly against dengue virus (DENV) and other pathogens. For instance, selective inhibitors targeting AAK1 and GAK have shown promise in ex vivo models using human dendritic cells .

- Anticancer Properties : this compound may possess cytotoxic effects against cancer cell lines. Research has demonstrated that related tetrahydropyran derivatives exhibit significant antiproliferative activity against neuroblastoma cells, with IC values indicating varying degrees of effectiveness .

- Enzyme Modulation : The compound's ability to bind to specific enzymes suggests potential applications in drug design aimed at modulating metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate | Tetrahydropyran | Different position of amino group |

| Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate | Tetrahydropyran | Hydroxyl group instead of amino |

| Ethyl 3-amino-4-methyl-tetrahydro-pyran | Tetrahydropyran | Methyl substitution at C4 |

These comparisons highlight the diversity within the tetrahydropyran family while emphasizing how the specific configuration of this compound may influence its biological activity.

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies demonstrated that this compound derivatives exhibited antiviral properties against DENV, supporting their potential as therapeutic agents .

- Cytotoxicity Assessment : A study on neuroblastoma cells revealed that certain derivatives showed IC values ranging from 6.7 to >200 μM, indicating varying degrees of cytotoxicity .

- Mechanistic Insights : Investigations into the interaction of these compounds with P-glycoprotein (P-gp) indicated that they might modulate ATPase activity, which is crucial for understanding their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate, and what reaction conditions are critical for yield optimization?

- The synthesis typically involves cyclization reactions of aldehydes with amines or precursors like malononitrile and ethyl acetoacetate. Key parameters include solvent choice (e.g., ethanol or methanol), moderate temperatures (40–80°C), and catalysts such as ionic liquids (e.g., [2-aminobenzoato][PF6]) to enhance reaction efficiency . For example, ionic liquids act as dual solvent-catalysts, improving stereochemical control and reducing side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated in related pyran derivatives . Complementary methods include NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. Crystallographic data (e.g., R factor < 0.054) ensure precise structural validation .

Advanced Research Questions

Q. How can computational modeling enhance the design of reaction pathways for this compound?

- Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediates, narrowing optimal conditions. Tools like the Template_relevance model (Pistachio, Reaxys databases) enable retrosynthetic analysis, identifying feasible precursors and reducing trial-and-error experimentation by >50% . Integrating experimental data into computational workflows creates a feedback loop for iterative optimization .

Q. What strategies address contradictions in reported reaction yields or stereochemical outcomes across studies?

- Systematic variable analysis (e.g., catalyst loading, solvent polarity, temperature gradients) is essential. For instance, discrepancies in ionic liquid-catalyzed syntheses may arise from residual water content or impurities. Cross-referencing with computational predictions (e.g., activation energy barriers) helps validate experimental outliers .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Solvent-free conditions or bio-based solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Catalytic systems like recyclable ionic liquids or enzyme-mediated reactions (e.g., lipases for esterification) align with green metrics while maintaining yields >85% .

Methodological and Safety Considerations

Q. What safety protocols are critical during handling and storage of this compound?

- Follow GHS guidelines: use PPE (gloves, goggles), ensure ventilation, and store in airtight containers at 2–8°C. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with inert adsorbents) and first-aid measures (e.g., eye rinsing with saline for 15 minutes) .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

- Scale-up challenges often relate to heat transfer inefficiencies or mixing dynamics. Transitioning from batch to continuous flow reactors improves temperature control and reduces side reactions. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation .

Data-Driven Research Design

Q. What databases and tools are recommended for predicting synthetic pathways or physicochemical properties?

- PubChem and EPA DSSTox provide validated data on molecular properties (e.g., logP, solubility) . For retrosynthesis, platforms leveraging Reaxys and Pistachio databases prioritize routes based on atom economy and step efficiency .

Q. How can heterogeneous catalysis be optimized for this compound’s functionalization?

- Metal-organic frameworks (MOFs) or supported ionic liquids enhance catalyst recyclability. For example, silica-supported catalysts improve diastereoselectivity in pyran ring formation by >20% compared to homogeneous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.